Magnesium bromide ethyl etherate
Description
Historical Context and Evolution of Organomagnesium Reagents
The journey to understanding and utilizing organomagnesium compounds has been a pivotal chapter in the history of organic chemistry.
The turn of the 20th century marked a watershed moment in synthetic organic chemistry with the discovery of organomagnesium halides by François Auguste Victor Grignard. bethunecollege.ac.inebsco.com In 1900, while working under his professor Philippe Barbier, Grignard successfully prepared and reacted organomagnesium halides with carbonyl compounds to form alcohols. ias.ac.inthermofisher.com This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a robust and versatile method for creating new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. ebsco.comacs.orgbyjus.com These reagents, now universally known as Grignard reagents (RMgX), are typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent. bethunecollege.ac.inthermofisher.com Their utility spans a vast range of reactions, including the synthesis of alcohols, carboxylic acids, ketones, and other functional groups. ebsco.comtamu.edu
Prior to Grignard's work, his mentor Barbier had conducted one-pot reactions where an alkyl halide and a ketone were reacted together with magnesium. ias.ac.in However, the yields were often unsatisfactory. Grignard's crucial contribution was the development of a two-step process: the initial preparation of the organomagnesium reagent, followed by its reaction with a substrate. ias.ac.in This seemingly simple modification dramatically improved the reliability and scope of the reaction, cementing the place of Grignard reagents as one of the most important classes of reagents in organic synthesis. acs.orgwiley.com
While Grignard reagents are organomagnesium halides, magnesium bromide ethyl etherate (MgBr₂·O(C₂H₅)₂) is a magnesium dihalide coordinated with diethyl ether. sigmaaldrich.comsigmaaldrich.com It is not a Grignard reagent itself, as it lacks a direct carbon-magnesium bond. Instead, it is a Lewis acid, a property that underpins its unique reactivity and applications. researchgate.netumich.edu The formal synthesis of magnesium bromide diethyl etherate can be achieved through the reaction of magnesium with 1,2-dibromoethane (B42909) in diethyl ether. chemicalbook.com
The distinction between Grignard reagents and magnesium bromide etherate is crucial. While Grignard reagents are powerful nucleophiles and bases due to the polarized C-Mg bond, this compound functions primarily as a Lewis acid, activating substrates for a variety of transformations. tamu.eduresearchgate.netumich.edu This includes its use as a catalyst in reactions such as the Diels-Alder reaction and the Cannizzaro reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its ability to chelate to substrates can also influence the stereochemical outcome of reactions. researchgate.net
The Significance of Etherate Complexes in Organometallic Chemistry
The role of ether solvents in the chemistry of organomagnesium compounds is not merely that of an inert medium; they are active participants in the structure and reactivity of these species. acs.orgmsu.edu
Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. acs.orgwikipedia.org The oxygen atoms of the ether molecules coordinate to the electron-deficient magnesium center, forming stable complexes. acs.orgmsu.edu This solvation is critical for dissolving the organomagnesium species and preventing their aggregation and decomposition. msu.edu
In the case of magnesium bromide, the coordination of diethyl ether molecules leads to the formation of the stable, crystalline solid, this compound. sigmaaldrich.comsigmaaldrich.com The ether molecules occupy coordination sites on the magnesium atom, effectively stabilizing the magnesium cation. dtu.dknih.gov This stabilization allows for its isolation and use as a storable and handleable reagent. wikipedia.org The structure of these solvated magnesium complexes can be complex, often existing in equilibrium between monomeric, dimeric, and polymeric forms, a phenomenon known as the Schlenk equilibrium. acs.orgmsu.edu
The diethyl ether molecules in this compound act as ligands, influencing the electronic environment of the magnesium center. wikipedia.orgmlsu.ac.in As L-type, σ-donating ligands, they are considered weak field ligands. wikipedia.org The coordination of these ether ligands to the magnesium ion affects its Lewis acidity and, consequently, its reactivity. dtu.dkjcesr.org
The geometry of the coordination sphere around the magnesium atom in the solid state for related Grignard reagents has been shown to be tetrahedral, with the magnesium atom bonded to the organic group, the halogen, and two ether molecules. wisc.edu In solution, the coordination environment can be more dynamic, with solvent molecules exchanging and influencing the equilibrium between different species. researcher.life The nature of the ether ligand itself can impact the properties of the magnesium complex. For instance, chelating ethers like glymes can form more stable complexes compared to monodentate ethers like diethyl ether. dtu.dkresearchgate.net
Scope and Academic Relevance of Current Research
This compound continues to be a subject of academic and industrial interest due to its versatility as a Lewis acid catalyst and reagent in organic synthesis. wiley.comresearchgate.net Current research often focuses on expanding its applications in stereoselective synthesis, developing novel catalytic cycles, and understanding the intricate mechanisms of the reactions it mediates. wiley.comresearchgate.net Its use in promoting a wide array of chemical transformations, from carbon-carbon and carbon-heteroatom bond formation to ring-opening and condensation reactions, highlights its enduring importance in the field. researchgate.netumich.edu The development of more efficient and environmentally benign synthetic methodologies often involves the use of earth-abundant and non-toxic reagents like magnesium compounds, further cementing the relevance of this compound in modern chemistry. researchgate.netstrath.ac.uk
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | MgBr₂ · O(C₂H₅)₂ | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 29858-07-9 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 258.23 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white powder or crystals | |
| Synonyms | Dibromo(1,1′-oxybis(ethane))magnesium, Dibromo(diethyl ether)magnesium, Magnesium bromide diethyl etherate, Magnesium bromide etherate | sigmaaldrich.com |
Table 2: Comparison of Grignard Reagents and this compound
| Feature | Grignard Reagent (RMgX) | This compound (MgBr₂·O(C₂H₅)₂) |
| Nature | Organometallic compound | Coordination complex |
| Key Bond | Polar covalent C-Mg bond | Coordinate bond between Mg and O of ether |
| Primary Reactivity | Nucleophile and strong base | Lewis acid |
| Typical Use | Formation of new C-C bonds via addition to electrophiles | Catalyst for various organic transformations |
Overview of Key Research Areas in Modern Synthesis
The application of this compound spans a broad spectrum of organic reactions, making it a valuable tool for the construction of complex molecular architectures. chemimpex.com Its utility as a Lewis acid catalyst is central to its widespread use in several key areas of research. guidechem.com
One of the primary research areas involves its use in carbon-carbon bond-forming reactions . This includes:
Aldol (B89426) Reactions: this compound has been instrumental in mediating highly diastereoselective aldol reactions, particularly between aldehydes and silyl (B83357) enol ethers. researchgate.net The chelation control exerted by the magnesium ion plays a pivotal role in determining the stereochemical outcome of these reactions. guidechem.com
Diels-Alder Reactions: The compound catalyzes Diels-Alder reactions by activating the dienophile, leading to the formation of cyclic compounds. sigmaaldrich.comsigmaaldrich.com
Knoevenagel Condensations: It serves as an efficient catalyst for the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds, a fundamental reaction for the synthesis of substituted olefins. umich.edu
Grignard Reactions: While not a Grignard reagent itself, magnesium bromide is often used to enhance the yield and selectivity of Grignard reactions. guidechem.com It can also be used to form Grignard reagents in situ. guidechem.com
Another significant area of research is in rearrangement and cyclization reactions . The oxophilic nature of the magnesium ion allows it to effectively mediate various rearrangement reactions where polarization of a carbon-oxygen bond is the initiating step. guidechem.com This includes the conversion of epoxides to aldehydes and the promotion of ene-reactions. guidechem.comsapub.org Furthermore, it has been shown to effect the highly regio- and stereoselective cyclization of 2,3-epoxy amines to afford 3-hydroxyazetidines. researchgate.net
This compound is also extensively researched for its role in the selective deprotection of protecting groups . It has demonstrated utility in the mild and chemoselective cleavage of p-methoxybenzyl (PMB) ethers and aliphatic SEM ethers, highlighting its importance in multi-step total synthesis where selective deprotection is critical. researchgate.netresearchgate.net
The table below summarizes key reaction types where this compound is a focal point of research.
| Reaction Type | Role of this compound | Key Research Findings | References |
| Aldol Reactions | Lewis acid catalyst, Chelation control agent | Mediates highly diastereoselective reactions between aldehydes and silyl enol ethers. | , guidechem.com, researchgate.net |
| Diels-Alder Reactions | Lewis acid catalyst | Activates dienophiles to facilitate cycloaddition. | , sigmaaldrich.com, sigmaaldrich.com |
| Knoevenagel Condensations | Catalyst | Efficiently promotes condensation of aldehydes with active methylene compounds at room temperature. | umich.edu |
| Rearrangement Reactions | Lewis acid | Mediates rearrangements initiated by C-O bond polarization, such as epoxide-to-aldehyde conversion. | guidechem.com |
| Cyclization Reactions | Catalyst | Promotes ene-reactions and stereoselective cyclization of epoxy amines. | researchgate.net, sapub.org |
| Deprotection Reactions | Chemoselective reagent | Enables mild and selective removal of protecting groups like PMB and SEM ethers. | researchgate.net, researchgate.net |
Theoretical and Mechanistic Approaches to Understanding Reactivity
The reactivity of this compound is fundamentally governed by its electronic and structural properties, which have been the subject of theoretical and mechanistic investigations. guidechem.comdoubtnut.com At its core, the magnesium ion acts as a Lewis acid, accepting electron density from Lewis basic sites on substrate molecules. doubtnut.com The coordination of diethyl ether molecules to the magnesium center modulates its Lewis acidity and solubility in organic solvents. doubtnut.comquora.com
A key mechanistic feature is the ability of the magnesium ion to act as a bidentate chelating agent . guidechem.com This is particularly evident in reactions involving substrates with multiple Lewis basic sites, such as α- or β-alkoxy carbonyl compounds. guidechem.com By forming a discrete chelate, the magnesium ion can lock the substrate in a specific conformation, thereby directing the approach of a nucleophile and leading to high levels of stereocontrol. guidechem.com This chelation control can even reverse the stereochemical outcome observed with non-chelating Lewis acids. guidechem.com For instance, in nucleophilic additions to α- and β-alkoxy aldehydes, the formation of a six- or seven-membered chelate involving the magnesium ion, the carbonyl oxygen, and the alkoxy oxygen dictates the facial selectivity of the attack. guidechem.comresearchgate.net
The role of the diethyl etherate ligands is also a critical aspect of its reactivity. The ether molecules act as Lewis bases, coordinating to the electron-deficient magnesium center to form a stable complex. doubtnut.com This coordination not only solubilizes the magnesium salt in ethereal solvents but also influences its reactivity. quora.comquora.com The etherate complex is in equilibrium with other species in solution, and the nature of the solvent can impact the position of this equilibrium and, consequently, the catalytic activity.
Computational studies and mechanistic experiments have provided insights into the transition states of reactions catalyzed by this compound. For example, in aldol reactions, the formation of a cyclic transition state involving the magnesium ion, the aldehyde, and the enolate is proposed to be responsible for the observed high diastereoselectivity. researchgate.net Similarly, in Diels-Alder reactions, the coordination of the Lewis acid to the dienophile lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction. sigmaaldrich.com
The table below outlines the key theoretical and mechanistic concepts related to the reactivity of this compound.
| Concept | Description | Implication on Reactivity | References |
| Lewis Acidity | The magnesium ion acts as an electron pair acceptor. | Activates electrophiles (e.g., carbonyls, dienophiles) towards nucleophilic attack. | , doubtnut.com, guidechem.com |
| Bidentate Chelation | The magnesium ion can coordinate to two Lewis basic sites on a substrate. | Provides stereochemical control by locking the substrate in a rigid conformation. | guidechem.com, researchgate.net |
| Role of Etherate Ligands | Diethyl ether molecules coordinate to the magnesium center. | Solubilizes the magnesium salt and modulates its Lewis acidity and reactivity. | doubtnut.com, quora.com, quora.com |
| Transition State Stabilization | The complex stabilizes the transition states of various reactions. | Accelerates reaction rates and influences stereochemical outcomes. | , researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;ethoxyethane;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKUKYUQJUUNE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC.[Mg+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2MgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451814 | |
| Record name | Magnesium bromide ethyl etherate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |
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Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Magnesium bromide diethyl etherate | |
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CAS No. |
29858-07-9 | |
| Record name | Magnesium bromide ethyl etherate | |
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| Record name | Magnesium, dibromo[1,1'-oxybis[ethane]]- | |
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Synthesis and Preparative Methodologies
Classical and Advanced Synthetic Routes to Magnesium Bromide Ethyl Etherate
The preparation of this compound can be achieved through various synthetic pathways, each with its own set of conditions and advantages.
Direct Reaction of Magnesium Metal with Organic Bromides in Ethereal Solvents
A primary and well-established method for synthesizing this compound involves the direct reaction of magnesium metal with an organic bromide in an ethereal solvent, most commonly anhydrous diethyl ether. thieme-connect.com This reaction is fundamental to the formation of Grignard-type reagents and their derivatives.
The stoichiometry of the reaction between magnesium and an organic bromide is crucial for achieving a high yield of the desired product. Typically, a slight excess of magnesium turnings is used to ensure the complete consumption of the organic bromide. thieme-connect.com The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere, such as nitrogen or argon. vedantu.com
The general reaction can be represented as: Mg + R-Br → R-MgBr
In the context of preparing this compound, a common approach involves the reaction of magnesium with 1,2-dibromoethane (B42909) in diethyl ether. thieme-connect.com The reaction is typically initiated and then refluxed to ensure completion. The diethyl ether not only serves as the solvent but also coordinates to the magnesium center, forming the stable etherate complex, MgBr₂·O(C₂H₅)₂.
Table 1: Reaction Conditions for Direct Synthesis
| Parameter | Condition | Source |
| Reactants | Magnesium metal, 1,2-dibromoethane or ethyl bromide | thieme-connect.com |
| Solvent | Anhydrous diethyl ether | thieme-connect.com |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | vedantu.com |
| Temperature | Reflux |
The reaction between magnesium metal and organic halides can sometimes be difficult to initiate due to a passivating layer of magnesium oxide or hydroxide (B78521) on the metal surface. acs.org To overcome this, various activators are employed. Small amounts of iodine are often added, which can etch the magnesium surface and expose fresh, reactive metal. acs.org
1,2-Dibromoethane itself can act as an activator. acs.org Its reaction with magnesium is typically facile and exothermic, and the heat generated can help initiate the reaction of a less reactive organic halide.
Mechanochemical Synthesis via Ball Milling
A more recent and environmentally conscious approach to the synthesis of magnesium-based reagents is mechanochemistry, specifically through ball milling. organic-chemistry.org This solvent-free or low-solvent method involves the mechanical grinding of magnesium metal with an organic bromide. organic-chemistry.org The process can be carried out in the air, eliminating the need for strict inert atmosphere techniques. organic-chemistry.org
In a typical procedure, magnesium turnings, an organic bromide, and a small amount of an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are placed in a milling jar with a grinding ball. organic-chemistry.org The mechanical energy from milling facilitates the reaction, leading to the formation of the organomagnesium species. researchgate.net This method is efficient and can be applied to a variety of organic halides, including those that are poorly soluble in conventional solvents. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Synthesis Methods
| Method | Solvents | Atmosphere | Activation | Key Advantage | Source |
| Direct Reaction | Anhydrous Ether | Inert | Iodine, 1,2-Dibromoethane | Well-established, high purity | thieme-connect.comacs.org |
| Mechanochemical | Minimal/None | Air | Mechanical | Environmentally friendly, efficient | organic-chemistry.orgresearchgate.net |
In Situ Grignard Metalation Method (iGMM)
The in situ Grignard Metalation Method (iGMM) offers a straightforward, one-pot procedure for the synthesis of organomagnesium compounds. researchgate.netnih.govnih.gov This method involves the addition of an alkyl bromide, such as bromoethane (B45996), to a suspension of magnesium metal and a suitable substrate in an ethereal solvent at room temperature. researchgate.netnih.gov
For instance, the reaction of bromoethane with magnesium in the presence of a secondary amine in an ethereal solvent yields the corresponding amidomagnesium bromide (a Hauser base). researchgate.netnih.gov This process is often accompanied by a Schlenk equilibrium, which can lead to the formation of homoleptic magnesium species, including MgBr₂. researchgate.netnih.gov The iGMM is advantageous as it often does not require prior activation of the magnesium. nih.gov
Alternative and Indirect Preparative Pathways
While the direct reaction of magnesium with organic bromides is the most common route, alternative pathways to magnesium bromide etherate exist. One such method involves the reaction of magnesium with liquid bromine in anhydrous diethyl ether. iu.edu This method, however, requires careful handling of the highly reactive and corrosive liquid bromine.
Another indirect pathway is through a metal-halogen exchange reaction. While not a direct synthesis of this compound itself, it is a crucial method for preparing functionalized Grignard reagents. harvard.edu In this process, a pre-formed Grignard reagent, such as isopropylmagnesium chloride, is reacted with an organic halide. harvard.edu This can be particularly useful when the direct reaction of the organic halide with magnesium is problematic. harvard.edu
Reductive Transmetalation Strategies
One advanced method for synthesizing Grignard reagents, including those with sensitive functional groups, is through reductive transmetalation. This strategy involves the reaction of magnesium with an organozinc compound. For instance, adamantane-based Grignard reagents, which are challenging to prepare via traditional methods due to side reactions, can be synthesized using this approach. The general principle of reductive transmetalation is the transfer of an organic group from a less electropositive metal (like zinc) to the more electropositive magnesium. wikipedia.org
AdZnBr + Mg → AdMgBr + Zn wikipedia.org
This method circumvents the often harsh conditions required for the direct reaction of organic halides with magnesium metal. wikipedia.org
Halogen-Magnesium Exchange Reactions
Halogen-magnesium exchange has emerged as a powerful and mild method for the preparation of highly functionalized organomagnesium reagents. harvard.edu This technique involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride or isopropylmagnesium bromide. harvard.edu The equilibrium of the reaction is driven by the formation of a more stable organomagnesium species.
R-X + i-PrMgX' → R-MgX' + i-PrX harvard.edu
This method is particularly advantageous as it tolerates a wide array of functional groups that would otherwise react under traditional Grignard formation conditions. harvard.edu The reaction conditions are typically mild, often conducted at low temperatures, which is key to preserving the integrity of sensitive functionalities. harvard.eduprinceton.edu The choice of solvent is crucial, with tetrahydrofuran (THF) being the most commonly used. harvard.edu Research by Knochel and coworkers has significantly advanced the application of this method, demonstrating its broad utility in synthesizing complex molecules. harvard.edu
The rate of the exchange is influenced by electronic factors on the aromatic ring, with electron-withdrawing groups accelerating the reaction and electron-donating groups slowing it down. harvard.edu
Table 1: Comparison of Halogen-Magnesium Exchange Reagents
| Reagent | Typical Concentration | Solvent | Notes |
|---|---|---|---|
| i-PrMgCl | 2.0 M | THF or Diethyl Ether | Commercially available, generally interchangeable with i-PrMgBr. harvard.edu |
| i-PrMgBr | ~0.8 M | Not specified | Prepared from isopropyl bromide and magnesium; less soluble than the chloride. harvard.edu |
Preparation from Other Magnesium Halides or Precursors
This compound can also be prepared from other magnesium-containing starting materials. For instance, it can be synthesized from the reaction of magnesium with 1,2-dibromoethane in diethyl ether. chemicalbook.com This reaction is useful for activating the magnesium surface. wikipedia.org
Another approach involves the in situ generation of the Grignard reagent. The in situ Grignard Metalation Method (iGMM) provides a one-pot procedure where bromoethane is added to a suspension of magnesium metal and a secondary amine in an ethereal solvent. This process yields Hauser bases (R₂N-MgBr) and involves the formation of ethylmagnesium bromide as an intermediate. nih.gov
Furthermore, magnesium bromide itself, often complexed with diethyl ether (MgBr₂·OEt₂), serves as a versatile reagent and precursor in various organic transformations, including the synthesis of α-aminonitriles and for deprotection reactions. researchgate.netorgsyn.org
Methodological Aspects for Research-Scale Preparation
The successful laboratory-scale synthesis of this compound hinges on meticulous attention to experimental conditions, particularly concerning the purity of reagents and the reaction environment.
Solvent Purity and Anhydrous Environment Requirements
Grignard reagents are highly reactive towards protic solvents, most notably water. quora.comquora.com The presence of even trace amounts of moisture can quench the reagent, leading to the formation of the corresponding alkane and magnesium hydroxide bromide, thus significantly reducing the yield of the desired product. quora.comquora.com
RMgX + H₂O → R-H + Mg(OH)X quora.com
Therefore, all glassware must be rigorously dried, typically by oven-drying or flame-drying under vacuum, and the solvent, usually diethyl ether or tetrahydrofuran (THF), must be anhydrous. mt.combyjus.com Ethereal solvents are ideal because they are aprotic and effectively solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. quora.combyjus.com The quality of the magnesium metal is also a critical factor; it should have a high surface area and be free of significant oxide layers to ensure efficient reaction. numberanalytics.commnstate.edu
Inert Atmosphere Techniques
Due to their sensitivity to atmospheric oxygen and moisture, the preparation of Grignard reagents must be conducted under an inert atmosphere. numberanalytics.comiitk.ac.in This is typically achieved using nitrogen or argon gas. iitk.ac.in Standard techniques involve the use of a Schlenk line or a glovebox to exclude air from the reaction apparatus. A simple setup for smaller scale reactions might involve using a balloon filled with an inert gas connected to the reaction flask. youtube.com The reaction vessel is typically purged with the inert gas to displace any air before the reagents are introduced. mt.com Throughout the reaction and any subsequent handling or transfer, a positive pressure of the inert gas is maintained to prevent the ingress of air. youtube.com
Coordination Chemistry and Solution Phase Speciation
Structural Investigations of Magnesium Bromide Ethyl Etherate Complexes
This compound, with the general formula MgBr₂·O(C₂H₅)₂, serves as a crucial reagent in chemical synthesis. sigmaaldrich.comnih.gov Its utility is deeply connected to its structure and behavior in solution, which have been the subject of detailed investigations.
X-ray diffraction has been a pivotal technique in elucidating the solid-state structures of magnesium bromide etherate complexes. These studies have revealed a tendency for the formation of both monomeric and oligomeric species, often influenced by the solvent and the nature of other ligands present.
In the presence of diethyl ether, cooling of Grignard solutions can lead to the formation of dinuclear species such as [(Et₂O)Mg(CpR)(μ-Br)]₂ (where CpR is a cyclopentadienyl (B1206354) ligand). nih.gov These structures feature a central four-membered Mg₂Br₂ ring. nih.gov The coordination chemistry of magnesium bromide in ethereal solvents is complex and can result in various species, including electroneutral adducts like [(thf)₂MgBr₂]∞, [(thf)₃MgBr₂], and [(thf)₄MgBr₂], as well as ionic derivatives. nih.gov
Crystallization of magnesium bromide from toluene (B28343) with a limited amount of diethyl ether has yielded crystalline [(Et₂O)Mg(μ-Br)₂]∞. nih.gov In this polymeric structure, the magnesium centers are five-coordinate and exist in a distorted bipyramidal geometry. nih.gov The ability of magnesium to adopt various coordination numbers, often enhanced in the presence of cyclic ethers like tetrahydropyran, can lead to the crystallization of species such as [(thp)₄MgBr₂]. nih.govd-nb.info
Table 1: Crystallographic Data for Selected Magnesium Bromide Etherate Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [(Et₂O)Mg(CpTIPS)(μ-Br)]₂ | Monoclinic | P2₁/n | Dinuclear, four-membered Mg₂Br₂ ring | nih.gov |
| [(Et₂O)Mg(μ-Br)₂]∞ | Monoclinic | P2₁/c | Polymeric, penta-coordinate Mg | nih.gov |
| [(thp)₄MgBr₂] | Monoclinic | C2/c | Mononuclear, hexa-coordinate Mg | nih.govd-nb.info |
Note: This table is interactive and can be sorted by clicking on the column headers.
Computational chemistry, particularly density functional theory (DFT), provides valuable insights into the geometry and stability of magnesium bromide etherate complexes that may be transient or difficult to isolate and study by experimental means. researchgate.netresearchgate.net Geometry optimization is a fundamental computational technique used to find the minimum energy conformation of a molecule. averysader.comstorion.ruyoutube.comtau.ac.il
DFT calculations have been employed to study the Schlenk equilibrium, involving the interconversion of organomagnesium halides (RMgX), dialkylmagnesium (R₂Mg), and magnesium halides (MgX₂). researchgate.net These studies model the solvation of the magnesium species with ether molecules, such as diethyl ether and tetrahydrofuran (B95107) (THF), using a supermolecule approach. researchgate.net The calculations indicate that the stabilization due to solvent interaction decreases in the order MgX₂ > RMgX > R₂Mg. researchgate.net Furthermore, magnesium compounds are generally more strongly solvated by THF than by diethyl ether. researchgate.net
These computational models help to predict the predominant species in solution under different conditions, corroborating experimental observations. researchgate.net For instance, calculations are consistent with the experimental finding that the heteroleptic species RMgX is favored in diethyl ether. researchgate.net
The Schlenk Equilibrium and its Impact on Reactivity
The Schlenk equilibrium is a fundamental concept in the chemistry of Grignard reagents, describing the dynamic equilibrium between an organomagnesium halide and its corresponding homoleptic species. wikipedia.org
2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org
This equilibrium significantly influences the reactivity of Grignard reagents, as the different magnesium species present in solution can exhibit distinct chemical behaviors. sci-hub.ru
The position of the Schlenk equilibrium is highly dependent on several factors, including the nature of the organic group (R), the halide (X), the solvent, and the temperature. wikipedia.org In solutions of this compound, the equilibrium involves the interconversion between ethylmagnesium bromide (EtMgBr), diethylmagnesium (Et₂Mg), and magnesium bromide (MgBr₂).
The equilibrium generally favors the heteroleptic species (RMgX) in diethyl ether. researchgate.netsci-hub.ru However, the addition of certain solvents, like dioxane, can drive the equilibrium to the right by precipitating the magnesium halide as a coordination polymer, MgX₂(μ-dioxane)₂. wikipedia.org This technique is often used to synthesize dialkylmagnesium compounds. sci-hub.ru The interconversion is a dynamic process, and the amount of precipitated MgX₂ can be a function of time and the method of addition. sci-hub.ru
The thermodynamics and kinetics of the Schlenk equilibrium have been investigated to better understand the factors governing the distribution of species. Variable temperature NMR spectroscopy has been used to determine the thermodynamic parameters, ΔH and ΔS, for the Schlenk equilibrium of some arylmagnesium bromides. researchgate.net
Computational studies using DFT have also provided insights into the thermodynamics of the equilibrium. researchgate.net For the general Schlenk equilibrium (2RMgX ⇌ R₂Mg + MgX₂), calculations have shown that the reaction is influenced by the solvent. researchgate.net For instance, ab initio calculations indicated that for the reaction 2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂, the inclusion of dimethyl ether solvation makes the reaction slightly more favorable. sci-hub.ru
A study on the temperature dependency of the Schlenk equilibrium for [(Et₂O)Mg(CpTIPS)(μ-Br)]₂ in diethyl ether determined the reaction enthalpy (ΔH) to be -11.5 kJ mol⁻¹ and the reaction entropy (ΔS) to be 60 J mol⁻¹ K⁻¹. nih.gov The dynamics of the solvent molecules play a crucial role in the bond cleavage and formation processes that drive the equilibrium. researchgate.net
Table 2: Thermodynamic Data for the Schlenk Equilibrium
| System | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Method | Reference |
| 2 ArMgBr ⇌ Ar₂Mg + MgBr₂ | Not specified | N/A | N/A | Variable Temperature NMR | researchgate.net |
| [(Et₂O)Mg(CpTIPS)(μ-Br)]₂ ⇌ Products | Diethyl Ether | -11.5 | 60 | Temperature-dependent equilibrium constant | nih.gov |
Note: This table is interactive and can be sorted by clicking on the column headers.
Solvent Effects on Coordination and Aggregation Behavior
The solvent plays a paramount role in the coordination chemistry of this compound, influencing not only the position of the Schlenk equilibrium but also the aggregation state of the magnesium species in solution. researchgate.netwikipedia.org
The coordinating ability of the solvent directly impacts the structure of the magnesium complexes. Ethereal solvents like diethyl ether and THF coordinate to the magnesium center, stabilizing the various species in solution. wikipedia.org The magnesium center in Grignard reagents is typically coordinated to two ether molecules. wikipedia.org
The nature of the solvent can dictate whether monomeric, dimeric, or higher oligomeric forms predominate. wikipedia.org For example, alkyl magnesium chlorides exist as dimers in ether. wikipedia.org In THF, which is a stronger coordinating solvent than diethyl ether, magnesium halides can be solvated by up to four solvent molecules, forming complexes like trans-dihalotetrakis(tetrahydrofurano)magnesium(II). researchgate.net This stronger solvation in THF tends to favor the formation of the homoleptic species R₂Mg and MgX₂ over the heteroleptic RMgX. researchgate.net
The complex interplay of solvation and aggregation equilibria can make the quantitative analysis of these systems challenging. nih.govd-nb.info The solvent's dynamic behavior is key to the cleavage and formation of Mg-Cl and Mg-CH₃ bonds, which is fundamental to the Schlenk equilibrium. researchgate.net
Comparative Analysis of Diethyl Ether vs. Other Ethereal Solvents (e.g., THF)
The coordination chemistry of magnesium bromide is surprisingly complex and highly dependent on the ethereal solvent used. nih.gov While diethyl ether (Et₂O) and tetrahydrofuran (THF) are both common solvents for preparing and using magnesium-based reagents, their structural and chemical differences lead to distinct magnesium bromide species in solution and in the solid state. nih.govbrainly.com
THF is generally considered a better solvent for the formation of Grignard reagents, a class of compounds closely related to magnesium bromide etherates. brainly.com This preference is attributed to several factors:
Polarity and Stabilization: THF is a polar aprotic solvent that effectively stabilizes the Grignard reagent through coordination, enhancing its reactivity. brainly.com
Boiling Point: The higher boiling point of THF compared to diethyl ether allows reactions to be conducted at elevated temperatures, which can increase reaction rates. brainly.com
Coordination Complexes: The cyclic structure of THF facilitates the formation of stable coordination complexes with the magnesium ion. brainly.com
In solution, magnesium bromide forms a variety of adducts with THF. Depending on crystallization conditions, species such as the polymeric [(thf)₂MgBr₂]∞, monomeric [(thf)₃MgBr₂], and [(thf)₄MgBr₂] have been identified. nih.govic.ac.uk Ionic derivatives, including [(thf)₅MgBr]⁺, [(thf)MgBr₃]⁻, and [MgBr₄]²⁻, are also known to exist in THF solutions, showcasing the solvent's ability to support various coordination numbers and geometries around the magnesium center. nih.gov
In contrast, the speciation in diethyl ether is also complex, though historically less characterized. While early work identified solid mono- and di-etherates, okstate.edu structural studies have confirmed species like mononuclear [(Et₂O)₂MgBr₂] and polymeric [(Et₂O)Mg(μ-Br)₂]∞. nih.gov In diethyl ether, Grignard reagents with bromine or iodine tend to exist as monomers, whereas those with chlorine are dimeric. researchgate.net In THF, all these species are predominantly monomeric. researchgate.net This highlights that even subtle changes in the ether's structure can significantly alter the resulting magnesium complex.
Impact of Solvent Donor Strength on Magnesium Coordination Number
The ability of a solvent to donate a lone pair of electrons to a Lewis acid, such as the magnesium ion in MgBr₂, is quantified by its donor number (DN), or donicity. iupac.orgwikipedia.org This value, defined as the negative enthalpy for the formation of a 1:1 adduct with antimony pentachloride (SbCl₅) in a non-coordinating solvent, provides a measure of the solvent's Lewis basicity. wikipedia.orgstenutz.eu
The donor strength of the solvent has a direct impact on the coordination number of the magnesium ion. Solvents with a higher donor number can more effectively solvate the metal center, often leading to a higher coordination number. nih.goviupac.org
Table 1: Donor Numbers for Ethereal and Related Solvents
| Solvent | Donor Number (DN) in kcal/mol |
|---|---|
| Diethyl Ether | 19.2 |
| Tetrahydrofuran (THF) | 20.0 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 29.8 |
| Pyridine | 33.1 |
Data sourced from multiple references. iupac.orgwikipedia.orgstenutz.eu
As shown in the table, THF has a slightly higher donor number than diethyl ether. This small difference contributes to the formation of more varied and higher-coordinate magnesium complexes in THF. nih.gov For instance, while four-coordinate tetrahedral and five-coordinate trigonal bipyramidal geometries are common, the use of THF can also lead to six-coordinate octahedral complexes, such as [(thf)₄MgBr₂]. ic.ac.uk With even stronger donor solvents like dimethyl sulfoxide (DMSO), the interaction can be so strong as to form solvent-separated ion pairs, such as [Mg(dmso)₆]²⁺. nih.gov Conversely, exchanging THF for the bulkier and less basic diethyl ether can reduce the coordination number of the magnesium atom. nih.gov
Phase Equilibria in Multi-Component Systems (e.g., Diethyl Ether-Water-Magnesium Bromide)
The introduction of water into the magnesium bromide-diethyl ether system creates a three-component system with complex phase behavior. Studies conducted at 25°C reveal the relationships between the solid and liquid phases present at equilibrium. uni.eduuni.edu
The most striking feature of this ternary system is the extremely low distribution of magnesium bromide into the diethyl ether phase from the aqueous phase. okstate.edu Even when the aqueous layer is saturated with magnesium bromide (approximately 50% by weight), the concentration in the corresponding diethyl ether layer is less than 0.003%. okstate.edu This is particularly noteworthy because anhydrous magnesium bromide is soluble in anhydrous diethyl ether, forming solvates. okstate.edu
Key findings from phase studies at 25°C include:
Immiscible Liquids: Two distinct pairs of partially miscible liquids can form. One pair consists of a water-rich layer and an ether-rich layer with only a small amount of dissolved magnesium bromide. The other pair is composed of two ether layers, one of which contains a considerable amount of magnesium bromide. uni.eduuni.edu
Solid Phases: Two solid phases can exist in equilibrium with the liquid phases: magnesium bromide hexahydrate (MgBr₂·6H₂O) and magnesium bromide di-etherate (MgBr₂·2(C₂H₅)₂O). uni.eduuni.edu
Mutual Solubility: The presence of magnesium bromide significantly decreases the mutual solubility of water and diethyl ether. okstate.edu
In aqueous solution, magnesium bromide is extensively dissociated into ions, resulting in high electrical conductivity. okstate.edu In contrast, in diethyl ether, it is only slightly ionized, and there is evidence of association into larger molecular aggregates. okstate.edu This fundamental difference in speciation between the two solvents underpins the observed lack of distribution in the ternary system.
Table 2: Phase Composition Data for the Diethyl Ether-Water-Magnesium Bromide System at 25°C | Phase Description | Composition (Weight %) | | :--- | :--- | | | MgBr₂ | H₂O | (C₂H₅)₂O | | Water-rich liquid layer (in equilibrium with ether-rich layer) | ~50% | - | - | | Ether-rich liquid layer (in equilibrium with water-rich layer) | < 0.003% | - | - | | Solid phase in equilibrium with conjugate diethyl ether layers | Magnesium Bromide Hexahydrate | - | - | | Solid phase in equilibrium with liquid phases | Magnesium Bromide Di-etherate | - | - | Data interpreted from qualitative and quantitative descriptions. okstate.eduuni.eduuni.edu
Mechanistic Studies of Catalysis and Reactivity
Magnesium Bromide Ethyl Etherate as a Lewis Acid Catalyst.guidechem.comsapub.orgumich.edu
This compound functions as a potent Lewis acid, a substance that can accept an electron pair. guidechem.comsapub.orgumich.edu This characteristic is central to its catalytic activity in a broad spectrum of organic reactions, including nucleophilic additions, cycloadditions, and rearrangements. guidechem.comresearchgate.net The etherate complex, while sensitive to moisture, is a convenient form of magnesium bromide, with freshly prepared complexes often exhibiting the highest activity. guidechem.com Its utility extends to promoting reactions such as the Diels-Alder reaction and the Cannizzaro reaction. sigmaaldrich.com
Principles of Lewis Acid Activation of Substrates
The fundamental principle behind the catalytic action of this compound lies in its ability to activate substrates by coordinating to electron-rich atoms, typically oxygen or nitrogen. guidechem.comresearchgate.net This coordination enhances the electrophilicity of the substrate, making it more susceptible to attack by a nucleophile. For instance, in reactions involving carbonyl compounds, the magnesium ion coordinates to the carbonyl oxygen. This interaction polarizes the carbon-oxygen bond, increasing the partial positive charge on the carbonyl carbon and thereby activating it for nucleophilic attack. guidechem.com This activation is a key step in numerous synthetic transformations, including aldol (B89426) condensations and the synthesis of α-aminonitriles. umich.eduresearchgate.net
Role in Transition State Stabilization and Reaction Enhancement
Beyond simple substrate activation, this compound plays a crucial role in stabilizing the transition states of reactions, which in turn enhances the reaction rate. By coordinating with the reacting molecules, it can pre-organize them into a conformation that is favorable for the reaction to occur. This structural fixation can lead to significant rate acceleration and can also influence the stereochemical outcome of the reaction. For example, in Diels-Alder reactions, the formation of chelating bonds with the dienophile can promote endo and diastereoselective additions. researchgate.net This stabilization of the transition state lowers the activation energy of the reaction, making the process more efficient.
Detailed Reaction Mechanisms
The versatility of this compound as a catalyst is evident in the diverse reaction mechanisms it can facilitate. These range from polar, ionic pathways to processes involving single-electron transfer events.
Nucleophilic Addition and Substitution Pathways
This compound is frequently employed to mediate nucleophilic addition and substitution reactions. In nucleophilic additions to carbonyl compounds, the Lewis acidic magnesium center activates the carbonyl group, as previously described. guidechem.com This allows for the addition of a wide range of nucleophiles. Similarly, in nucleophilic substitution reactions, it can facilitate the departure of a leaving group. For instance, it is used to replace sulfonate esters with bromide ions, a reaction that proceeds with complete inversion of configuration at the reaction center, indicative of an Sₙ2-type mechanism. guidechem.com
A notable application is in the Knoevenagel condensation, where it catalyzes the reaction between aldehydes and active methylene (B1212753) compounds. umich.edu The proposed mechanism involves the activation of the aldehyde by the magnesium bromide, facilitating the attack by the enolate of the active methylene compound.
Table 1: Examples of Nucleophilic Reactions Catalyzed by MgBr₂·OEt₂
| Reaction Type | Substrates | Product | Reference |
| Nucleophilic Addition | Aldehydes, Amines, Trimethylsilyl cyanide | α-Aminonitriles | researchgate.net |
| Nucleophilic Substitution | Sulfonate esters | Alkyl bromides | guidechem.com |
| Knoevenagel Condensation | Aldehydes, Malononitrile (B47326)/Ethyl cyanoacetate (B8463686) | Electrophilic olefins | umich.edu |
| Aminolysis of Epoxides | Epoxides, Amines | β-Amino alcohols | researchgate.net |
Single-Electron Transfer (SET) Mechanisms in Specific Reactions
In certain reactions, particularly with substrates that are easily reduced, magnesium bromide can participate in single-electron transfer (SET) mechanisms. rsc.org While more commonly associated with Grignard reagents, the potential for SET pathways exists. An SET mechanism involves the transfer of a single electron from a donor to an acceptor molecule, generating radical ion intermediates. youtube.comrsc.org For instance, the reaction of MgBr with a diazadiene compound has been shown to proceed via SET, forming a paramagnetic Mg(II) compound. rsc.org Although less common in the context of the etherate complex, the possibility of SET pathways should be considered, especially when unexpected products or reaction stereochemistries are observed.
Involvement in Chelation-Controlled Processes
A key feature of this compound is its ability to act as a bidentate chelating Lewis acid. guidechem.com This property is particularly important in controlling the stereochemistry of reactions involving substrates with multiple coordinating sites, such as α- or β-alkoxy carbonyl compounds. By forming a stable five- or six-membered chelate ring with the substrate, the magnesium ion locks the molecule into a specific conformation. guidechem.com This conformational rigidity dictates the facial selectivity of nucleophilic attack, often leading to high levels of diastereoselectivity. guidechem.com This chelation control can even reverse the stereochemical outcome that would be predicted based on non-chelating Lewis acids. guidechem.com A classic example is the diastereoselective monoaddition of allyl stannane (B1208499) nucleophiles to prochiral malonaldehydes, where chelation by MgBr₂ allows for the generation of products with multiple contiguous stereocenters.
Activation of Aldehydes and Carbonyl Compounds
This compound (MgBr₂·OEt₂) functions as a versatile Lewis acid, playing a crucial role in the activation of aldehydes and other carbonyl compounds for various organic transformations. Its effectiveness stems from its ability to coordinate with the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. libretexts.org This activation is a key step in numerous reactions, including aldol additions, Diels-Alder reactions, and Cannizzaro reactions.
In aldol reactions, MgBr₂·OEt₂ has been shown to activate both chiral alkoxy aldehydes and silyl (B83357) enolates. oup.com A proposed mechanism suggests that the magnesium center chelates to the alkoxy aldehyde, directing the nucleophilic attack of the magnesium enolate, which is formed via transmetalation from the silyl enolate. oup.com This dual activation leads to the formation of a six-membered cyclic transition state, which is responsible for the high diastereoselectivity observed in these reactions. oup.comoup.com Studies have demonstrated that using three equivalents of MgBr₂·OEt₂ can achieve high yields and excellent diastereoselectivity in the aldol reaction between (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene and chiral alkoxy aldehydes. oup.com The coordination of MgBr₂·OEt₂ to the aldehyde is believed to inhibit attack from one face of the molecule, leading to selective formation of the desired stereoisomer. oup.com
Beyond aldol reactions, MgBr₂·OEt₂ is also employed in the Cannizzaro reaction, where it facilitates the conversion of aromatic aldehydes into the corresponding alcohols and carboxylic acids. sigmaaldrich.com Furthermore, it has been utilized as a catalyst in Knoevenagel condensations, reacting various aldehydes with active methylene compounds like malononitrile and ethyl cyanoacetate in the presence of triethylamine. umich.edu The Lewis acidic nature of the magnesium complex is also harnessed in Diels-Alder reactions, where it can accelerate the reaction and control stereoselectivity through the formation of chelating bonds with the dienophile. researchgate.net
Kinetic Investigations of Reaction Processes
Quantitative Analysis of Reaction Rates under Varied Conditions
The rate of Grignard-type reactions can be significantly affected by various experimental conditions. The solvent plays a crucial role; ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent through complexation. libretexts.org The choice of solvent can influence the position of the Schlenk equilibrium and thus the concentration of the active nucleophilic species, thereby affecting the reaction rate. nih.gov
Temperature is another critical factor. The formation of the Grignard reagent is an exothermic process, and controlling the temperature is important for both safety and selectivity. rsc.org Subsequent reactions involving the Grignard reagent are also temperature-dependent, with reaction rates generally increasing with temperature. However, side reactions can also become more prevalent at higher temperatures. nih.gov
The nature of the reactants, including the organic halide and the carbonyl compound, also has a profound impact on the reaction rate. For instance, the reactivity of aryl bromides in Grignard formation can be influenced by substituents on the aromatic ring. acs.org In the subsequent addition to a carbonyl, the steric and electronic properties of the carbonyl compound will affect the rate of nucleophilic attack.
One study on the Knoevenagel condensation catalyzed by this compound noted that the reaction proceeds efficiently at room temperature, highlighting the mild conditions under which this catalyst can be effective. umich.edu The yield of the product was dependent on the amount of catalyst used, indicating a direct relationship between catalyst concentration and the observed reaction rate. umich.edu
Derivation of Kinetic and Thermodynamic Parameters (e.g., Activation Energy)
Theoretical investigations into the reactivity of organomagnesium species with carbonyl compounds have provided insights into the energetic parameters of these reactions. nih.gov The activation energy for the Grignard addition to a carbonyl compound is influenced by the properties of the substrate, the coordination of the magnesium center, and the dynamics of the solvent. nih.gov For example, theoretical calculations have been used to determine the activation energies for different reaction pathways, such as the concerted versus the single-electron transfer mechanism. nih.gov
Experimental determination of activation energies can be achieved by measuring reaction rates at different temperatures and applying the Arrhenius equation. However, specific values for the activation energy for reactions directly involving this compound were not found in the provided search results. Nonetheless, studies on related systems have shown that the activation barrier for the rotation about the C-Mg bond in certain Grignard-related anions is very low, suggesting that some conformational changes are kinetically facile at room temperature. acs.org
Regio- and Stereoselectivity Control
Influence on Diastereoselective Transformations
This compound has proven to be a highly effective reagent for controlling diastereoselectivity in various chemical transformations, most notably in aldol reactions. oup.comoup.com Its ability to act as a chelating Lewis acid is central to its stereodirecting influence. researchgate.net
In the aldol reaction between chiral alkoxy aldehydes and silyl enol ethers, the use of MgBr₂·OEt₂ leads to the formation of a six-membered cyclic transition state. oup.comoup.com This organized transition state assembly, resulting from the chelation of the magnesium to both the aldehyde and the enolate, dictates the facial selectivity of the nucleophilic attack. oup.com Specifically, the coordination of MgBr₂·OEt₂ to the aldehyde can block one of its faces, leading to a highly selective attack from the less hindered face. oup.com This results in excellent diastereoselectivity, with reports of high yields of the desired diastereomer. oup.com
The effectiveness of MgBr₂·OEt₂ in achieving high diastereoselectivity is highlighted by the fact that other common Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) often give poor yields in similar reactions. oup.com This suggests a unique role for MgBr₂·OEt₂, which is proposed to activate both the aldehyde and the silyl enolate through transmetalation to form a magnesium enolate. oup.com
The influence of MgBr₂·OEt₂ on stereoselectivity extends to other reactions as well. For instance, in the Diels-Alder reaction, its addition can accelerate the reaction and promote both endo and diastereoselectivity by fixing the conformation of the dienophile through chelation. researchgate.net Furthermore, it has been used to achieve stereodivergent outcomes in the ring-opening of oxiranes. While MgBr₂·OEt₂ alone can lead to the anti-bromohydrin with high diastereomeric excess, its use in combination with Amberlyst 15 can yield the syn-product in high yields. researchgate.netresearchgate.net
Table of Aldol Reaction Diastereoselectivity
| Aldehyde | Silyl Enol Ether | Lewis Acid | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Chiral α-alkoxy aldehyde | (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene | MgBr₂·OEt₂ (3 equiv.) | High | High | oup.comoup.com |
| Chiral α-alkoxy aldehyde | (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene | TiCl₄ | - | Poor | oup.com |
| Chiral α-alkoxy aldehyde | (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene | SnCl₄ | - | Poor | oup.com |
Modulating Enantioselectivity in Asymmetric Catalysis
This compound (MgBr₂·OEt₂) serves as a versatile and effective Lewis acid in a variety of chemical transformations. Its ability to coordinate with carbonyl groups and other heteroatoms plays a crucial role in activating substrates and influencing the stereochemical outcome of reactions. In the realm of asymmetric catalysis, MgBr₂·OEt₂ is a key component for modulating enantioselectivity, often by forming well-defined chiral complexes with various ligands. This section delves into detailed research findings that illustrate the pivotal role of this compound in achieving high levels of enantiocontrol in different catalytic reactions.
The fundamental principle behind the use of MgBr₂·OEt₂ in asymmetric catalysis lies in its capacity to act as a bidentate chelating Lewis acid. beilstein-journals.org This chelation to a chiral ligand or a substrate bearing a chiral auxiliary creates a rigid, well-defined chiral environment around the reactive center. Consequently, one of the enantiotopic faces of the prochiral substrate is sterically or electronically favored for attack by a nucleophile, leading to the preferential formation of one enantiomer over the other.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is of great importance in the synthesis of complex chiral molecules. Magnesium complexes derived from chiral ligands have been shown to be effective catalysts for this transformation.
In a notable study, magnesium complexes derived from (R)-2-[2-[(arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazolines were employed as Lewis acid catalysts in the Diels-Alder reaction between 3-acryloyl-1,3-oxazolidin-2-one and cyclopentadiene. nih.gov The active magnesium catalyst is prepared in situ from the chiral ligand and a magnesium source, which can be conceptually linked to the use of MgBr₂·OEt₂ as the magnesium component. The research demonstrated that the nature of the sulfonyl group on the chiral ligand significantly influences the enantiofacial selectivity. nih.gov
For instance, when the chiral ligand contains a toluene-, benzene-, naphthalene-, or methanesulfonamide (B31651) group, the reaction yields the endo-(2R)-cycloaddition product with high enantioselectivity. nih.gov Conversely, the use of a ligand with a trifluoromethanesulfonamide (B151150) group leads to the preferential formation of the opposite enantiomer, the endo-(2S)-cycloaddition product. nih.gov This reversal of enantioselectivity underscores the fine-tuning possible within the chiral magnesium complex. The reaction temperature was also found to be a critical parameter, with lower temperatures generally affording higher enantiomeric excess (ee). organic-chemistry.org
| Entry | Chiral Ligand Sulfonyl Group | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|---|
| 1 | Toluenesulfonyl | -78 | 85 | 92 | 2R |
| 2 | Benzenesulfonyl | -78 | 82 | 88 | 2R |
| 3 | 1-Naphthalenesulfonyl | -78 | 78 | 89 | 2R |
| 4 | 2-Naphthalenesulfonyl | -78 | 81 | 90 | 2R |
| 5 | Methanesulfonyl | -78 | 75 | 85 | 2R |
| 6 | Trifluoromethanesulfonyl | -78 | 68 | 65 | 2S |
The proposed mechanism involves the formation of a bis(oxazoline)-magnesium complex where the dienophile coordinates to the magnesium center in a bidentate fashion. This coordination, along with the steric hindrance provided by the chiral ligand, directs the approach of the diene to one of the faces of the dienophile, thus controlling the stereochemical outcome. organic-chemistry.org
This compound has also been demonstrated to be a crucial promoter in the enantioselective addition of organometallic reagents to ketones. In a study on the asymmetric addition of aryltitanium reagents (ArTi(O-iPr)₃) to ketones, MgBr₂·OEt₂ was found to significantly enhance both the reactivity and the enantioselectivity of the reaction catalyzed by a chiral titanium(IV) complex.
The catalytic system consists of a chiral N,N'-sulfonylated (1R,2R)-cyclohexane-1,2-diamine ligand and a titanium(IV) isopropoxide precursor, with MgBr₂·OEt₂ acting as an additive. The research revealed that chiral ligands bearing electron-withdrawing groups on the sulfonyl moiety were particularly effective in catalyzing the asymmetric addition, affording the desired tertiary alcohols in good yields and with high enantioselectivities.
| Entry | Chiral Ligand Sulfonyl Group | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Methanesulfonyl | 85 | 88 |
| 2 | Trifluoromethanesulfonyl | 92 | 95 |
| 3 | p-Toluenesulfonyl | 82 | 85 |
| 4 | 2-Naphthalenesulfonyl | 88 | 91 |
| 5 | 4-Nitrobenzenesulfonyl | 90 | 93 |
These examples underscore the significant role of this compound in modulating enantioselectivity in asymmetric catalysis. Its ability to form well-defined chelates with chiral ligands and to activate substrates makes it an indispensable tool for the construction of enantiomerically enriched molecules. The interplay between the magnesium salt, the chiral ligand, and the reactants is a delicate balance that, when optimized, can lead to highly efficient and selective asymmetric transformations.
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation
Spectroscopic techniques are indispensable for probing the coordination environment of the magnesium center, identifying functional groups, and monitoring the progress of reactions involving magnesium bromide ethyl etherate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of this compound in solution.
¹H and ¹³C NMR: These techniques are fundamental for confirming the presence and coordination of the diethyl ether ligand. In ¹H NMR spectra, the signals for the ethyl protons of the coordinated ether are shifted compared to free diethyl ether, indicating a change in the electronic environment upon complexation to the magnesium center. Similarly, ¹³C NMR provides information about the carbon framework of the ether ligand. rsc.org The analysis of chemical shifts and coupling constants can offer insights into the stoichiometry and stability of the complex in different solvents. rsc.orggatech.edu
²⁵Mg NMR: As a quadrupolar nucleus, ²⁵Mg NMR is particularly sensitive to the symmetry of the magnesium ion's local environment. huji.ac.il The chemical shifts and linewidths in ²⁵Mg NMR spectra can distinguish between different magnesium species in solution, such as RMgX, MgX₂, and R₂Mg, which are often in equilibrium (the Schlenk equilibrium). nih.gov For this compound, ²⁵Mg NMR can provide direct evidence of the coordination sphere around the magnesium atom. huji.ac.ilnih.gov The chemical shift range for ²⁵Mg is moderate, and while the nucleus has low sensitivity, it can yield valuable information about magnesium binding and coordination states. huji.ac.il Studies have shown that the ²⁵Mg signal width increases with the asymmetry of the magnesium environment, which is characteristic of Grignard-type reagents. huji.ac.il
| NMR Data for Related Systems | |
| Technique | Observation |
| ¹H NMR | Shift in ethyl proton signals of coordinated ether vs. free ether. rsc.orggatech.edu |
| ¹³C NMR | Provides data on the carbon backbone of the ether ligand. rsc.org |
| ²⁵Mg NMR | Distinguishes between different magnesium species in solution based on chemical shifts and linewidths. huji.ac.ilnih.gov |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in studying the coordination of the diethyl ether molecule to the magnesium bromide.
Infrared (IR) Spectroscopy: The C-O-C stretching vibration of the diethyl ether ligand is a key diagnostic peak in the IR spectrum. Upon coordination to the magnesium center, this vibrational frequency typically shifts to a lower wavenumber compared to free diethyl ether. This shift is indicative of the donation of electron density from the ether oxygen to the Lewis acidic magnesium, which weakens the C-O bond. nih.gov IR spectroscopy can also be used to monitor changes in the coordination sphere during reactions. sapub.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It can be particularly useful for studying the Mg-Br and Mg-O symmetric stretching vibrations, which may be weak or inactive in the IR spectrum.
| Vibrational Spectroscopy Data | |
| Technique | Observation |
| Infrared (IR) | Shift of the C-O-C stretching vibration to lower wavenumbers upon coordination. nih.gov |
| Raman | Provides information on Mg-Br and Mg-O symmetric stretching vibrations. |
UV-Vis spectroscopy is a valuable technique for monitoring reactions where this compound acts as a catalyst or reagent, particularly when colored reactants, intermediates, or products are involved. thermofisher.com While this compound itself does not absorb significantly in the UV-Visible range, its interaction with other molecules can lead to the formation of new chromophores or changes in the absorption spectra of existing ones. For instance, in reactions with certain organic substrates, the formation of a complex between the substrate and the magnesium Lewis acid can cause a shift in the UV-Vis absorption bands. nih.gov This allows for the real-time tracking of reaction kinetics and the detection of reaction intermediates. thermofisher.com
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the composition of this compound and related species. sapub.orgnih.gov Electrospray ionization (ESI-MS) is a particularly useful technique for analyzing organometallic and coordination compounds in solution. uvic.ca While assigning the mass spectra of such compounds can be complex due to potential fragmentation or reactions within the mass spectrometer, it can provide valuable information about the ions present in solution. uvic.ca For magnesium halides, mass spectrometric studies have been used to investigate the composition of the vapor phase, revealing the presence of monomeric, dimeric, and trimeric species. osti.gov
| Mass Spectrometry Data | |
| Technique | Observation |
| ESI-MS | Confirms molecular weight and composition of species in solution. sapub.orguvic.ca |
| Vapor Phase MS | Detects monomeric, dimeric, and trimeric magnesium halide species. osti.gov |
Crystallographic Analysis
Crystallographic techniques, especially single-crystal X-ray diffraction, provide the most definitive structural information for solid-state compounds.
Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of magnesium bromide etherate complexes in the solid state. wisc.edunih.gov These studies have revealed detailed information about bond lengths, bond angles, and the coordination geometry around the magnesium center. wisc.edu
For example, a related structure, ethylmagnesium bromide dietherate, was found to crystallize in the monoclinic space group P2₁/c, with a tetrahedral coordination geometry around the magnesium atom. wisc.edu In this structure, the magnesium is bonded to an ethyl group, a bromine atom, and two oxygen atoms from the diethyl ether molecules. wisc.edu
In other magnesium bromide etherate structures, different coordination numbers and geometries have been observed. For instance, a compound with the formula [Mg₄Br₆O(C₄H₁₀O)₄] crystallizes in the tetragonal space group I4 and features a five-coordinated magnesium center. nih.gov A chain-like structure composed of trigonal bipyramidal magnesium centers has also been reported for this compound. In this structure, each magnesium atom is coordinated to two axial bromine atoms and three equatorial oxygen atoms from diethyl ether molecules.
These crystallographic studies provide a static picture of the compound in the solid state, which serves as a crucial reference point for interpreting the more dynamic behavior observed in solution through spectroscopic methods.
| Crystallographic Data for Magnesium Bromide Etherate Complexes | |
| Compound | Crystal System / Space Group |
| Ethylmagnesium bromide dietherate | Monoclinic, P2₁/c wisc.edu |
| [Mg₄Br₆O(C₄H₁₀O)₄] | Tetragonal, I4 nih.gov |
| This compound | Not specified |
Quantitative Analytical Techniques
Quantitative analysis of this compound is essential to ascertain its quality and suitability for specific applications. These methods provide precise measurements of the active reagent concentration and the presence of metallic impurities.
Titration is a fundamental and widely used method to determine the concentration and purity of this compound solutions. The concentration of the active Grignard reagent, which can be considered a form of magnesium bromide complex, is often determined through these methods.
One common approach involves the use of a known concentration of an acid to neutralize the basic character of the Grignard reagent. The endpoint of the titration can be detected using a colorimetric indicator or by potentiometric means. Another established technique is the Volhard silver nitrate-thiocyanate titration, which is a reliable method for the quantitative determination of bromide ions. okstate.edu
Complexometric titration is also employed to ascertain the magnesium content, with commercial suppliers often specifying a magnesium percentage range determined by this method. ereztech.com For instance, a typical specification for the assay of this compound via titration for bromide content is ≥97.5% to ≤102.5%. thermofisher.com
The following table summarizes common titration methods used for the analysis of this compound and related Grignard reagents:
| Titration Method | Analyte | Purpose | Reference |
| Acid-Base Titration | Grignard Reagent (basic character) | Determination of active reagent concentration | |
| Volhard Titration | Bromide Ions (Br⁻) | Quantitative determination of bromide content | okstate.edu |
| Complexometric Titration | Magnesium Ions (Mg²⁺) | Determination of magnesium content | ereztech.com |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of a sample, making it highly suitable for assessing the metal purity of this compound. This method can detect and quantify trace metal impurities that may be present from the magnesium metal used in the synthesis of the reagent.
The sample is introduced into an argon plasma, which excites the atoms of the different elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
For high-purity materials, such as those required in many chemical syntheses, ICP-OES provides the necessary sensitivity to detect even minute levels of contaminants. The accuracy of ICP-OES can be established through comparison with other methods and by using spike recovery tests. nih.gov The precision of the measurements can vary depending on the concentration of the analyte. nih.gov
Reactions involving Grignard reagents, such as ethylmagnesium bromide (a related compound to this compound), often result in the evolution of a gas. For example, the reaction of ethylmagnesium bromide with a terminal alkyne produces ethane (B1197151) gas. wikipedia.org The rate of this gas evolution can be measured to study the kinetics of the reaction.
In a typical experimental setup, the Grignard reagent is reacted with a substrate in a sealed flask connected to a gas burette or a pressure transducer. The volume or pressure of the gas evolved is monitored over time. This data can then be used to determine the reaction rate, order, and activation energy. For instance, in the preparation of ethynylmagnesium bromide, the evolution of ethane is observed when ethylmagnesium bromide is reacted with acetylene. orgsyn.org The frothing caused by the ethane bubbles provides a visual indication of the reaction's progress. orgsyn.org
Chromatographic and Separation Techniques for Product Isolation and Analysis
Following a reaction utilizing this compound, chromatographic and separation techniques are indispensable for the isolation and purification of the desired products.
Silica (B1680970) gel column chromatography is a frequently employed method for purifying the crude product from a reaction mixture. taylorandfrancis.comacs.org The choice of eluent, or solvent system, is crucial for achieving effective separation of the product from unreacted starting materials and byproducts. acs.org Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. umich.edu
After separation, the purity of the isolated product can be further assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which provides both quantitative and structural information. umich.edu In some cases, the final product can be further purified by crystallization from a suitable solvent. taylorandfrancis.com
The following table outlines common chromatographic and separation techniques used in conjunction with reactions involving this compound:
| Technique | Purpose | Typical Application | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system selection | Visualizing reaction progress on silica gel plates | umich.edu |
| Silica Gel Column Chromatography | Product purification | Isolating the desired compound from the reaction mixture | taylorandfrancis.comacs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Product analysis and purity assessment | Obtaining quantitative and structural information of the purified product | umich.edu |
| Crystallization | Final product purification | Obtaining a highly pure solid product from a solution | taylorandfrancis.com |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems Utilizing Magnesium Bromide Ethyl Etherate
The utility of this compound as a catalyst and reagent in a variety of organic transformations is well-established. chemimpex.com Future research should focus on expanding its catalytic repertoire. Investigations into its role in asymmetric catalysis, where the development of chiral ligand-modified magnesium systems could lead to highly enantioselective processes, are particularly promising. Building upon its known efficacy in ring-opening reactions of epoxides and oxetanes, new catalytic systems could be designed for the activation of other strained ring systems. researchgate.net Furthermore, its application in multicomponent reactions, which allow for the synthesis of complex molecules in a single step, represents a fertile ground for the development of novel and efficient catalytic methodologies. tandfonline.com The exploration of its catalytic activity in combination with other metal or organocatalysts could also unveil synergistic effects, leading to unprecedented reactivity and selectivity.
A summary of established and potential catalytic applications is presented in the table below.
| Reaction Type | Established Application | Potential Future Development |
| Ring-Opening | Catalytic ring-opening of epoxides and oxetanes with amines and thiols. researchgate.netresearchgate.net | Catalysis for ring-opening of other strained heterocycles; Asymmetric ring-opening reactions. |
| Aldol (B89426) Reactions | Mediation of highly diastereoselective aldol reactions. researchgate.net | Development of enantioselective aldol reactions using chiral auxiliaries or ligands. |
| Cannizzaro Reaction | Facilitation of room-temperature Cannizzaro reactions. researchgate.netacs.orgacs.org | Expansion to intramolecular and crossed Cannizzaro reactions with broader substrate scope. |
| Multicomponent Reactions | Catalyst for the synthesis of α-aminonitriles and 1,2-dihydroquinolines. tandfonline.comresearchgate.net | Design of novel multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. |
Investigation of New Reaction Manifolds and Mechanistic Pathways
A deeper understanding of the mechanistic pathways through which this compound operates is crucial for the rational design of new reactions. Its role as a Lewis acid and its ability to form chelated intermediates are key to its reactivity. researchgate.net Future work should aim to elucidate the precise nature of the active species in different reaction environments. For instance, in the redox-neutral umpolung synthesis of α-functionalized amides, this compound plays a critical role that warrants further mechanistic investigation to expand the scope of this transformation. acs.orgnih.gov The exploration of its reactivity in tandem or cascade reactions, where multiple chemical bonds are formed in a single operation, could lead to the efficient construction of complex molecular architectures. tandfonline.com Unraveling the factors that govern stereoselectivity in reactions mediated by this reagent will be pivotal for its application in the synthesis of stereochemically rich molecules. researchgate.net
Application in Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign processes, are increasingly important in chemical synthesis. This compound has already demonstrated its potential in this arena through its use in solvent-free reaction conditions. researchgate.nettandfonline.comresearchgate.net Future research should systematically explore its application in other green chemistry methodologies. This includes its use as a catalyst in aqueous media or other environmentally friendly solvents. The development of recyclable catalytic systems based on this compound, potentially through immobilization on solid supports, would significantly enhance its green credentials. Its ability to promote reactions under mild conditions, such as at room temperature, further contributes to its profile as a sustainable reagent. researchgate.netresearchgate.netacs.org
Computational Studies for Predictive Reactivity and Selectivity
Computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical systems. Future research should leverage computational methods, such as density functional theory (DFT), to model the transition states and intermediates involved in reactions mediated by this compound. Such studies could provide valuable insights into the origins of its reactivity and selectivity, including the diastereoselectivity observed in aldol reactions. researchgate.net Predictive models could be developed to forecast the outcome of new reactions, thereby accelerating the discovery of novel transformations and optimizing reaction conditions. Computational studies can also aid in the rational design of new ligands for asymmetric catalysis and in understanding the aggregation state of the reagent in solution.
Exploration of this compound in Materials Science and Polymerization Research
The application of this compound extends beyond small molecule synthesis into the realm of materials science and polymer chemistry. chemimpex.com It has been notably employed in the synthesis of regioregular poly(3-alkylthiophene)s (rr-P3ATs), a class of conducting polymers with applications in organic electronics. nih.govwhiterose.ac.ukmdpi.com Future research should explore its utility in the polymerization of other monomers to create novel polymeric materials with tailored electronic and optical properties. Its role as a catalyst or initiator in ring-opening polymerization could lead to the synthesis of new biodegradable polymers. Furthermore, its potential in the surface modification of materials and the synthesis of hybrid organic-inorganic materials remains a largely unexplored but promising avenue of research. uvm.edu
The table below highlights its role in the synthesis of a key conducting polymer.
| Polymer | Synthetic Method | Role of this compound |
| Regioregular poly(3-alkylthiophene)s (rr-P3ATs) | Grignard Metathesis (GRIM) Polymerization | Transmetalation agent to form the organomagnesium intermediate. nih.govmdpi.com |
Advanced Studies on Ligand Exchange and Aggregation in Solution
The reactivity of Grignard reagents is profoundly influenced by their solution-state structure, which often involves complex equilibria between monomeric, dimeric, and higher-order aggregates. This is also true for this compound. Advanced spectroscopic techniques, such as diffusion-ordered NMR spectroscopy (DOSY), and cryoscopy could be employed to gain a more detailed understanding of its aggregation behavior in various solvents. Studies on ligand exchange dynamics with other coordinating solvents or additives would provide crucial information for controlling its reactivity. For instance, the addition of other ligands could potentially break down aggregates and lead to more reactive monomeric species, or conversely, promote the formation of specific aggregates that favor a particular reaction pathway. A deeper understanding of these fundamental solution properties is essential for optimizing existing applications and for the rational development of new synthetic methodologies.
Q & A
Q. What are the established synthetic protocols for preparing magnesium bromide ethyl etherate (MgBr₂·OEt₂) in laboratory settings?
MgBr₂·OEt₂ is typically synthesized via direct reaction of magnesium metal with 1,2-dibromoethane in dry diethyl ether under inert conditions. A common method involves adding ethylene bromide to a stirred suspension of magnesium turnings in anhydrous ether, followed by refluxing to ensure complete complexation . Alternative routes include reacting magnesium with ethyl bromide in the presence of ether, where the ether stabilizes the Grignard-like intermediate . Solvent purity and moisture exclusion are critical to avoid side reactions (e.g., formation of magnesium hydroxides or ethoxides) .
Q. How does MgBr₂·OEt₂ function as a Lewis acid in ketone bromination or deacylation reactions?
MgBr₂·OEt₂ activates carbonyl groups by coordinating to the oxygen, increasing electrophilicity for nucleophilic attack. For example, in α-bromination of ketones, trifluoromethanesulfonic anhydride generates a reactive triflate intermediate, which MgBr₂·OEt₂ stabilizes, enabling bromide substitution under mild conditions (yields: 60-85%) . In triglyceride (TAG) deacylation, it selectively cleaves ester bonds to generate α-monoacylglycerols (α-MAGs) for regiodistribution analysis, avoiding over-degradation .
Q. What solvent systems are compatible with MgBr₂·OEt₂ in Grignard or coupling reactions?
Diethyl ether and tetrahydrofuran (THF) are standard solvents due to their ability to stabilize MgBr₂·OEt₂ via coordination. Benzene or toluene can enhance solubility in mixed-solvent systems, particularly for high-concentration reactions (e.g., Kumada–Corriu couplings) . Polar aprotic solvents like DMF are suitable for radical copolymerization but require rigorous drying to prevent decomposition .
Advanced Research Questions
Q. How does MgBr₂·OEt₂ influence stereochemical outcomes in enantioselective catalysis?
In asymmetric aza-Henry reactions, dinuclear zinc-azephenol catalysts paired with MgBr₂·OEt₂ enhance enantioselectivity by modulating the Lewis acidity and coordinating nitronate intermediates. For example, (3R)-S-tert-butyl-3-hydroxy-3-phenyl-propanethioate was synthesized with 38% enantiomeric excess (ee) using MgBr₂·OEt₂ to activate the thioacetate substrate . The etherate’s bulkiness may also sterically direct nucleophilic addition .
Q. What mechanistic role does MgBr₂·OEt₂ play in Kumada–Corriu cross-coupling reactions?
MgBr₂·OEt₂ facilitates transmetallation by converting organolithium intermediates (e.g., 2-bromo-3-alkylthiophene lithiates) into more stable organomagnesium species. This step is critical for efficient nickel-catalyzed polymerization, achieving >95% head-to-tail (HT) regioselectivity in poly(3-alkylthiophenes) (P3ATs) . The etherate’s stability under cryogenic conditions (−78°C) prevents premature coupling .
Q. How do solvent and additive modifications affect MgBr₂·OEt₂-mediated rearrangements in total synthesis?
In vinigrol synthesis, MgBr₂·OEt₂ promotes a key benzannulation step. Solvent mixtures (e.g., ether/benzene) improve reagent solubility, avoiding biphasic conditions that reduce yield. Control experiments show omitting benzene does not affect stereoselectivity but may lower conversion rates . Additives like trimethylsilyl chloride can suppress side reactions (e.g., debromination) by scavenging moisture .
Q. Why does MgBr₂·OEt₂ outperform other Lewis acids (e.g., BF₃·OEt₂) in specific transformations?
MgBr₂·OEt₂’s moderate Lewis acidity minimizes overactivation of substrates, reducing side reactions. For instance, in epoxyethylsilane rearrangements, BF₃·OEt₂ generates complex mixtures, whereas MgBr₂·OEt₂ selectively yields aldehydes (e.g., d-triphenylsilylacetaldehyde in 84% yield) . Its stability at elevated temperatures (≤300°C) also allows prolonged reflux without decomposition .
Data Contradictions and Resolution
Q. How to reconcile reports of MgBr₂·OEt₂’s thermal stability with its sensitivity in catalytic applications?
While MgBr₂·OEt₂ is stable at 300°C in isolation , its reactivity in catalysis depends on substrate interactions. For example, in Cannizzaro reactions, it requires triethylamine to stabilize the transition state, as unmoderated heating can lead to retro-aldol side reactions . Always contextualize stability claims with reaction-specific conditions.
Methodological Best Practices
Q. What analytical techniques validate MgBr₂·OEt₂’s role in reaction mechanisms?
Q. How to optimize MgBr₂·OEt₂ loading in large-scale syntheses?
Start with stoichiometric equivalents (1.0–1.2 equiv) for small-scale trials. For polymerization or tandem reactions, incremental addition (0.1 equiv steps) prevents exothermic decomposition. Scale-up protocols recommend pre-drying MgBr₂·OEt₂ under vacuum (40–60°C) to remove residual moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
